molecular formula C12H15FN2O3S B2724578 N-ethyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide CAS No. 1448132-00-0

N-ethyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide

Cat. No.: B2724578
CAS No.: 1448132-00-0
M. Wt: 286.32
InChI Key: FYXGKZVWJYARAX-UHFFFAOYSA-N
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Description

N-ethyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide is a chemical compound of interest in medicinal chemistry and neuroscience research. While the specific biological profile of this compound requires further characterization, its structural features are closely related to a class of molecules investigated as potent inhibitors of potassium channels. Structurally related azetidine sulfonamide compounds have been identified as potent and selective small-molecule inhibitors of the SLACK (KNa1.1, Slo2.2) potassium channel, a key regulator of electrical activity in the central nervous system . Gain-of-function mutations in the KCNT1 gene, which encodes the SLACK channel, are linked to severe, pharmacoresistant forms of infantile epilepsy, such as Malignant Migrating Partial Seizures of Infancy (MMPSI) . Consequently, research tools that modulate this channel are valuable for probing the underlying mechanisms of these neurological disorders and for investigating potential therapeutic strategies . The core azetidine scaffold substituted with a fluorophenylsulfonyl group is a common motif in this area of research, appearing in multiple compounds listed in chemical databases . The structural and calculated properties of similar compounds suggest characteristics consistent with CNS-penetrant molecules, making them suitable for in vitro and potentially ex vivo neurological studies . Researchers can utilize this compound as a chemical probe or as a building block in structure-activity relationship (SAR) campaigns to develop novel inhibitors for target validation. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-ethyl-3-(4-fluorophenyl)sulfonylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3S/c1-2-14-12(16)15-7-11(8-15)19(17,18)10-5-3-9(13)4-6-10/h3-6,11H,2,7-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXGKZVWJYARAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of N-ethyl-3-aminopropanol with a sulfonyl chloride derivative, such as 4-fluorobenzenesulfonyl chloride, under basic conditions to form the azetidine ring.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the azetidine intermediate with an appropriate carboxylic acid derivative, such as ethyl chloroformate, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

N-ethyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Biological Studies: It is used in biological assays to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific functionalities, such as antimicrobial coatings and polymer additives.

Mechanism of Action

The mechanism of action of N-ethyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the fluorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-ethyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide to structurally related sulfonamide derivatives and fluorophenyl-containing compounds synthesized in prior studies.

Structural Analogues from Piperazine and Benzhydryl Families

Compounds 6h–6l () share key features with the target molecule, including sulfonamide linkages and 4-fluorophenyl groups. However, critical differences include:

  • Core Ring Systems: The target compound’s azetidine ring is smaller and more rigid than the piperazine or piperidine rings in compounds 6h–6l.
  • Substituents : Compounds 6h–6j feature bis(4-fluorophenyl)methyl groups, which increase steric bulk compared to the target’s single 4-fluorophenylsulfonyl substituent. The latter’s sulfonyl group may improve solubility relative to the benzhydryl moieties in 6h–6j.
  • Synthetic Yields and Melting Points : While yields for 6h–6l are unspecified, their melting points (132–230°C) suggest varying crystallinity. The target compound’s melting point is unreported, but its sulfonyl group (as seen in ) may promote crystallinity during purification .

Sulfonyl-Containing Propionic Acid Derivative

describes 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl propionic acid, a compound with a sulfonyl-fluorophenyl group but a propionic acid backbone. Key contrasts include:

  • Functional Groups : The carboxylic acid in ’s compound confers higher aqueous solubility (especially as its sodium salt) compared to the carboxamide in the target molecule. However, the carboxamide may enhance hydrogen-bonding capacity, favoring target engagement in hydrophobic environments.
  • Crystallinity: Both compounds exhibit crystallinity, but the propionic acid derivative’s purification is explicitly noted as facile, likely due to its salt formation .

Tabulated Comparison of Key Parameters

Compound Name Molecular Formula* Molecular Weight (g/mol)* Melting Point (°C) Key Features Reference
This compound C₁₂H₁₅FN₂O₃S 310.33 Not reported Azetidine core, ethyl carboxamide N/A
6h: 1-(Bis(4-Fluorophenyl)methyl)-4-((3-sulfamoylaminophenyl)sulfonyl)piperazine C₂₉H₂₈F₂N₄O₄S₂ 634.69 132–230 Piperazine core, bis(4-fluorophenyl)methyl
3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl propionic acid C₁₀H₁₁FO₅S 270.25 Crystalline Propionic acid backbone, sodium salt form

Biological Activity

N-ethyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

This compound belongs to the azetidine class of compounds, characterized by a four-membered nitrogen-containing heterocycle. The presence of a sulfonyl group and a fluorinated phenyl ring contributes to its unique chemical properties and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition or modulation of enzymatic activity. Additionally, the fluorophenyl group enhances binding affinity through hydrophobic interactions and π-π stacking with aromatic residues .

Cytotoxic Activity

The cytotoxic properties of azetidine derivatives have been explored in various cancer cell lines. For example, compounds related to N-ethyl-3-((4-fluorophenyl)sulfonyl)azetidine have exhibited cytostatic effects against human cancer cell lines such as Capan-1 and HCT-116, with IC50 values ranging from 14.5 to 97.9 µM . These findings indicate that modifications in the azetidine structure can significantly influence anticancer activity.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the fluorine atom in the phenyl ring is believed to enhance metabolic stability and improve pharmacokinetic properties compared to other halogenated analogs.

Compound NameStructural FeaturesUnique Aspects
N-(4-chlorobenzyl)-3-((4-fluorophenyl)sulfonyl)azetidineChlorobenzene instead of ethyl groupPotentially different pharmacological profile
N-(3-chlorophenyl)-3-((4-fluorophenyl)sulfonyl)azetidineDifferent chlorophenyl positionMay exhibit distinct biological activities based on substitution pattern

The table above illustrates how variations in substituents can lead to differing biological activities, emphasizing the importance of structural modifications in drug design.

Case Studies and Research Findings

Research has demonstrated that compounds similar to N-ethyl-3-((4-fluorophenyl)sulfonyl)azetidine have been effective in enhancing antibiotic efficacy against resistant strains. For instance, trans -11f was identified as an adjuvant for oxacillin, significantly improving its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) . Such findings underscore the potential for azetidine derivatives in combination therapies.

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